(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one
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Overview
Description
The compound with the identifier “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques such as continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
The compound “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of peptide bonds by acting as a coupling agent . The detailed molecular mechanisms and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” include:
- Phosgene
- Imidazole
Uniqueness
What sets “this compound” apart from similar compounds is its specific chemical structure and reactivity. Its ability to act as a coupling agent in peptide synthesis and its unique reaction conditions make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-11-13-16(14-12-15)22-23-20-18-9-5-6-10-19(18)24(21(20)25)17-7-3-2-4-8-17/h2-14,22H,1H3/b23-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMOKYQBRQWEV-ATJXCDBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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